8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a morpholinoethyl group, and a dihydroimidazo[2,1-f]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the dimethoxyphenyl and morpholinoethyl groups through various substitution reactions. Common reagents used in these reactions include dimethoxybenzaldehyde, morpholine, and methylating agents under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and solvents that facilitate the reactions efficiently is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific context of its use, such as its role in inhibiting bacterial RNA polymerase or other biological targets.
Comparison with Similar Compounds
Similar Compounds
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: These compounds share the dimethoxyphenyl group and exhibit antimicrobial activity.
Pyridine and thienopyridine derivatives: These compounds have similar heterocyclic structures and are studied for their antimicrobial properties.
Uniqueness
What sets 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione apart is its specific combination of functional groups and the imidazo[2,1-f]purine core, which may confer unique biological activities and chemical reactivity not seen in other similar compounds.
Properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O5/c1-24-19-18(20(29)28(22(24)30)7-6-25-10-12-33-13-11-25)27-9-8-26(21(27)23-19)16-5-4-15(31-2)14-17(16)32-3/h4-5,14H,6-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSSAEXIXRIZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCN(C4=N2)C5=C(C=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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